molecular formula C19H22N2O3S B2935765 N-(3,4-dimethylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide CAS No. 899953-08-3

N-(3,4-dimethylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Cat. No.: B2935765
CAS No.: 899953-08-3
M. Wt: 358.46
InChI Key: JPVRSABWTXSYFU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a 3,4-dimethylphenyl group and a 1,1-dioxo-1λ⁶,2-thiazinane moiety. This specific molecular architecture, which incorporates a sulfonamide-like group (from the 1,1-dioxothiazinan ring) and a dimethylphenyl scaffold, is characteristic of compounds investigated for their potential bioactivity in medicinal chemistry research . Compounds with similar structural features, particularly those containing the 1,3,4-oxadiazole and 1,3,4-thiadiazole cores, have demonstrated significant promise as inhibitors of key enzymatic targets in oncology and other therapeutic areas . For instance, recent high-throughput screening campaigns have identified N -(1,3,4-thiadiazol-2-yl)amide derivatives as potent, uncompetitive inhibitors of 6-Phosphogluconate Dehydrogenase (6PGD), a crucial enzyme in the pentose phosphate pathway, with one such derivative (19n) exhibiting an IC₅₀ of 5.1 ± 1.0 μM and showing efficacy in suppressing the proliferation of A549 and Huh7 cancer cell lines . The 1,3,4-oxadiazole scaffold, a key pharmacophore in drug discovery, is known to confer potent cytotoxicity and is found in numerous compounds that inhibit critical cancer targets such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . Researchers can utilize this high-purity compound as a chemical reference standard, a building block for the synthesis of novel derivatives, or a lead compound for investigating new mechanisms of action in enzymology and cellular proliferation studies. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14-5-8-17(13-15(14)2)20-19(22)16-6-9-18(10-7-16)21-11-3-4-12-25(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVRSABWTXSYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a compound with potential therapeutic applications, particularly in the realm of anti-HIV activity and other biological interactions. This article provides a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C19H22N2O3S
  • Molecular Weight : 358.45 g/mol
  • CAS Number : 866144-56-1

The compound's mechanism of action involves interaction with specific molecular targets, likely including enzymes and receptors that modulate various biological pathways. The presence of the thiazinan ring and benzamide moiety suggests that it may act as an inhibitor or modulator in biochemical processes.

Anti-HIV Activity

Research indicates that derivatives of this compound may exhibit significant anti-HIV properties. In particular, modifications to the molecular structure have been shown to enhance activity against various HIV strains. For example, compounds with similar structures have been tested for their efficacy against wild-type HIV and several mutant strains, demonstrating promising results.

CompoundIC50 (µM)Active Against
Compound 31b0.5Wild-type HIV
Compound 32b0.3K103N mutant
Compound 350.2Y181C mutant

The above table illustrates the inhibitory concentrations (IC50 values) of selected compounds related to the structural family of this compound against various HIV strains .

Other Biological Activities

In addition to its anti-HIV properties, the compound may exhibit other biological activities:

  • Anticancer Potential : Some studies suggest that similar thiazine derivatives can inhibit cancer cell proliferation through apoptosis induction.
  • Antimicrobial Properties : There is preliminary evidence indicating that compounds with a similar scaffold possess antimicrobial activity against certain bacterial strains.

Case Studies

A notable study explored the synthesis and biological evaluation of several analogs of this compound. The research highlighted:

  • Synthesis : The compound was synthesized through a multi-step process involving cyclization and substitution reactions.
  • Biological Testing : The synthesized compounds were tested for their ability to inhibit HIV replication in vitro. Results indicated that modifications at specific positions significantly enhanced antiviral activity.

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological efficacy of thiazine derivatives:

  • Binding Affinity : Molecular docking studies suggest that specific substitutions improve binding affinity to HIV reverse transcriptase.
  • Selectivity : The selectivity index for some derivatives indicates lower toxicity towards human cells while maintaining antiviral efficacy.

Comparison with Similar Compounds

Research Tools and Methodologies

  • Crystallography : Programs like SHELXL () and ORTEP-3 () are critical for structural confirmation of benzamide derivatives .
  • Spectral Analysis : IR and NMR () remain standard for verifying functional groups and tautomeric forms (e.g., thione vs. thiol in triazoles) .

Q & A

Q. Comparative Reaction Conditions :

ParameterExample 1 Example 2
SolventTHFDCM/MeOH
Temperature66°C (reflux)Room temperature
Reaction Time48 hours24 hours
CatalystDIPEANone specified
Yield56%48% (after salt formation)

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Prioritize:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and thiazinan-dioxo sulfur environments (δ 2.5–3.5 ppm for adjacent CH₂ groups) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI+/ESI– modes; look for [M+H]⁺ peaks matching theoretical values .
  • IR Spectroscopy : Validate sulfonamide (1320–1250 cm⁻¹) and carbonyl (1680–1650 cm⁻¹) groups .

Q. Key Spectral Markers :

  • Thiazinan-dioxo moiety: Distinctive splitting patterns in ¹H NMR due to restricted rotation .
  • Methyl groups on phenyl ring: Sharp singlets at δ 2.2–2.4 ppm .

Advanced: How can conflicting NMR data between synthetic batches be resolved?

Methodological Answer:
Systematically address discrepancies by:

Variable Temperature (VT) NMR : Probe dynamic processes (e.g., rotamers) causing signal splitting .

Deuterium Exchange : Identify exchangeable protons (e.g., NH) to distinguish tautomers .

Computational Validation : Use density functional theory (DFT) to model predicted chemical shifts and compare with experimental data .

Cross-Technique Correlation : Validate with MS/MS fragmentation patterns or XRD (if crystalline) .

Advanced: What reactor designs could improve large-scale synthesis?

Methodological Answer:
Optimize scalability via:

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic reactions; reduces batch variability .
  • Membrane Separation : Integrate inline purification (e.g., nanofiltration) to remove impurities during synthesis .
  • Process Simulation : Use tools like COMSOL Multiphysics to model reaction kinetics and optimize residence time .

Q. Critical Parameters :

  • Pressure tolerance for high-temperature reactions.
  • Real-time monitoring of pH and temperature to prevent side reactions .

Advanced: How can computational modeling predict tautomeric behavior?

Methodological Answer:
Employ:

  • Quantum Mechanical (QM) Calculations :
    • Simulate energy barriers for tautomer interconversion (e.g., thiazinan-dioxo ring puckering) using Gaussian or ORCA .
    • Solvent effects: Include PCM models to assess polarity-driven tautomer preferences .
  • Machine Learning (ML) : Train models on existing tautomer databases to predict dominant forms under specific conditions .

Q. Case Study :

  • COMSOL simulations revealed a 15% yield improvement by switching from THF to DMF, aligning with QM-predicted solvent stabilization effects .

Advanced: How to assess compound stability under physiological conditions?

Methodological Answer:
Design stability studies with:

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
  • LC-MS Monitoring : Track degradation products (e.g., hydrolyzed benzamide) over 72 hours .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>200°C suggests shelf stability) .

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